3-fluoro-4-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-4-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzamide core substituted with a fluorine atom, a methyl group, and a pyrazole ring attached to a tetrahydrofuran moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.
Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran group can be introduced via nucleophilic substitution or other suitable reactions.
Formation of the Benzamide Core: The benzamide core is formed by reacting the appropriate benzoyl chloride with an amine.
Introduction of Fluorine and Methyl Groups: Fluorination and methylation can be achieved using specific reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the tetrahydrofuran moiety.
Reduction: Reduction reactions could target the carbonyl group in the benzamide core.
Substitution: The fluorine atom on the benzene ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide
- 3-chloro-4-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide
- 3-fluoro-4-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)aniline
Uniqueness
The uniqueness of 3-fluoro-4-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance its metabolic stability and binding affinity to biological targets.
Properties
IUPAC Name |
3-fluoro-4-methyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c1-10-2-3-11(6-14(10)16)15(20)18-12-7-17-19(8-12)13-4-5-21-9-13/h2-3,6-8,13H,4-5,9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYZUEIMBYYJEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CN(N=C2)C3CCOC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.